![molecular formula C21H13F5N2O4 B2888354 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 400082-69-1](/img/structure/B2888354.png)

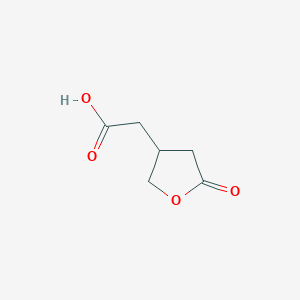

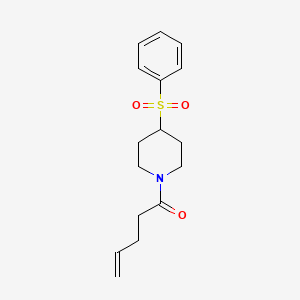

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H13F5N2O4 and its molecular weight is 452.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metal-Assisted Electrocyclic Reaction A study by Pal et al. (2000) investigated a metal-assisted electrocyclic reaction involving the condensate of benzil dihydrazone and 2-formylpyridine, which underwent rearrangement to yield a cation with potential implications for synthesizing complex organic compounds (Pal et al., 2000).

Aggregation Enhanced Emission Research by Srivastava et al. (2017) focused on pyridyl substituted benzamides that exhibited aggregation-enhanced emission and responded to multiple stimuli. These findings contribute to the development of materials with potential applications in sensing and optoelectronics (Srivastava et al., 2017).

Heterocyclic Compound Synthesis Fadda et al. (2013) explored the synthesis of tetrahydropyrimidine derivatives, demonstrating diverse chemical reactivity and potential for generating novel pharmaceutical compounds (Fadda et al., 2013).

Pyridine-Based Boron Heterocycles Bonacorso et al. (2018) synthesized pyridine-based boron heterocycles, examining their photophysical, electrochemical, and BSA-binding studies. These compounds could have implications in medicinal chemistry and materials science (Bonacorso et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is the CFTR (cystic fibrosis conductance regulator) . CFTR is a protein that plays a crucial role in maintaining the balance of salt and water on many surfaces of the body, including the lungs.

Mode of Action

The compound works by improving the activity of CFTR in the lungs . This improvement in CFTR activity is necessary to produce thin, normal mucus, which is essential for the proper functioning of the lungs.

Biochemical Pathways

The compound affects the CFTR-mediated chloride ion secretion pathway . By enhancing the activity of CFTR, the compound facilitates the movement of chloride ions across cell membranes. This movement of ions helps to maintain the balance of salt and water on body surfaces, including the lungs.

Result of Action

The result of the compound’s action is the improvement of pulmonary (lung) and extra-pulmonary manifestations of CF (Cystic Fibrosis) . By improving CFTR activity, the compound helps prevent progressive lung damage and may prolong survival in subjects with CF who have at least one allele of the F508del CFTR mutation .

Análisis Bioquímico

Biochemical Properties

. Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, hydrophobic interactions, or ionic interactions .

Cellular Effects

It is possible that this compound could influence cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is possible that this compound could exhibit changes in its effects over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that this compound could exhibit threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F5N2O4/c22-20(23,24)13-3-1-4-14(10-13)27-18(29)15-5-2-8-28(19(15)30)11-12-6-7-16-17(9-12)32-21(25,26)31-16/h1-10H,11H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCUQTPPRUBCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F5N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2888285.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2888286.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2888288.png)

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2888289.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2888290.png)

![9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888294.png)